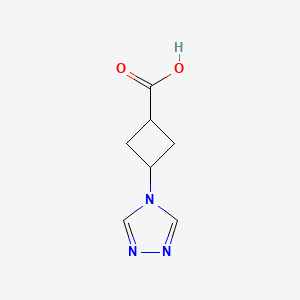
(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: Starting from a suitable diene or cyclobutene precursor, the cyclobutane ring can be formed through cycloaddition reactions.
Introduction of the Triazole Group:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) or alkyl halides.
Major Products:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Various substituted triazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: Its unique structure may be useful in the design of novel polymers or materials with specific properties.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used as a probe to study biological processes involving triazole-containing molecules.
Industry:
Agriculture: Potential use as a building block for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring may provide structural rigidity, enhancing binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(1r,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid: Similar structure but with a different triazole isomer.
(1r,3r)-3-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid: Another isomer with the triazole ring attached at a different position.
Uniqueness:
Structural Features: The specific positioning of the triazole ring and carboxylic acid group in (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid provides unique chemical properties and reactivity.
Applications: Its unique structure may offer advantages in specific applications, such as enhanced binding affinity in drug development or unique material properties in polymer science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-6(2-5)10-3-8-9-4-10/h3-6H,1-2H2,(H,11,12) |
InChI-Schlüssel |
LJFVRYVHCGKQJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N2C=NN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


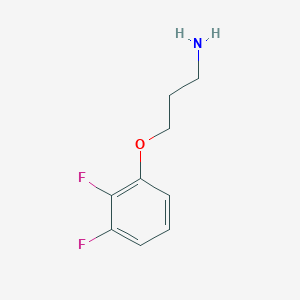
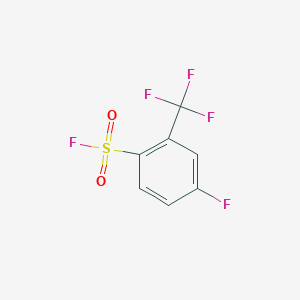
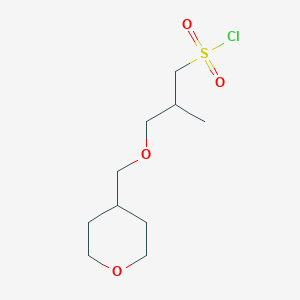
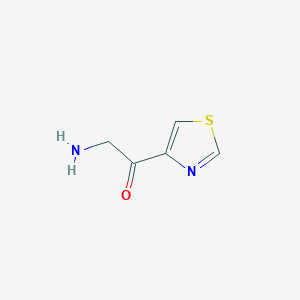






![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)

